2-Thiopheneboronic acid pinacol ester

Overview

Description

Synthesis Analysis

The synthesis of 2-Thiopheneboronic acid pinacol ester and related compounds often involves palladium-catalyzed cross-coupling reactions. For instance, 1-alkenylboronic acid pinacol esters can be synthesized via a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, demonstrating a method that can be applied to the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence (Takagi, Takahashi, Ishiyama*, & Miyaura, 2002). Moreover, thiophenebisboronic derivatives, including acids and esters, have been successfully utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene-phenylene copolymers (Jayakannan, Dongen, & Janssen, 2001).

Molecular Structure Analysis

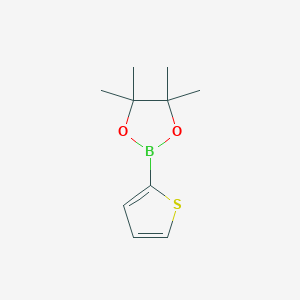

The molecular structure of this compound, like other boronic esters, includes a boron atom connected to two oxygen atoms from the pinacol moiety, and to a thiophene ring, a sulfur-containing heterocycle that contributes to the compound's reactivity and utility in organic synthesis. The boron center in these esters plays a crucial role in their reactivity, particularly in cross-coupling reactions.

Chemical Reactions and Properties

This compound participates in various chemical reactions, especially in Suzuki-Miyaura cross-coupling, which is a pivotal reaction for forming biaryl compounds. This ester, due to the presence of the thiophene ring, can also be involved in electrophilic aromatic substitution and metal-catalyzed borylation reactions, expanding its utility in synthesizing polymeric and small organic molecules (Melucci, Barbarella, & Sotgiu, 2002).

Scientific Research Applications

Synthesis of Copolymers : It is used in palladium-catalyzed Suzuki polycondensations for preparing well-defined alternating thiophene−phenylene copolymers. This process involves synthesizing polymers with moderate molecular weight and investigating the impact of boronic derivatives and catalysts on the yield and molecular weight of the resulting polymers (Jayakannan, Dongen, & Janssen, 2001).

Borylation-Coupling Sequence : The compound is utilized in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, aiding in the synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Phosphorescence Properties : It demonstrates unique phosphorescence properties in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups (Shoji et al., 2017).

Catalyst-Transfer Polymerization : Used in Suzuki-Miyaura condensation polymerization for synthesizing boronate-terminated π-conjugated polymers, contributing to the development of high-molecular-weight polymers (Nojima et al., 2016).

Synthesis of Alkenylboronic Esters : It plays a role in synthetic routes for (E)-1-alkenylboronic acid pinacol esters, demonstrating efficient and environmentally friendly synthesis methods (Shirakawa, Arase, & Hoshi, 2004).

Iododeboronation of Azulenes : Effective in the iododeboronation of azulen-2-ylboronic acid pinacol ester with copper(I) iodide, facilitating the synthesis of 2-iodoazulene (Narita et al., 2018).

Radiosensitive Nanoparticles : Integrated into the fabrication of radiosensitive nanoparticles for delivering caffeic acid phenethyl ester, showing potential in radioprotection applications (Choi et al., 2021).

Stereoselective Borylation : Applied in the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes, offering an efficient synthesis method for fluorinated alkenylboronic acid pinacol esters (Zhang, Dai, Liu, & Cao, 2017).

Poly(ester-amide)s Synthesis : Involved in the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization, suggesting utility as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

Allylic Arylation : Used in hydrazone-palladium-catalyzed allylic aryration processes, leading to the formation of 1,3-diarylpropene derivatives (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).

Safety and Hazards

While specific safety and hazard information for 2-Thiopheneboronic acid pinacol ester is not available in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

Mechanism of Action

Target of Action

2-Thiopheneboronic acid pinacol ester is a reagent used in the synthesis of bis-amide derivatives, which act as inhibitors of CSF1R . CSF1R, or Colony Stimulating Factor 1 Receptor, plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key components of the body’s immune response.

Mode of Action

This process involves the removal of the boron moiety from the boronic ester, which can then interact with its target .

Pharmacokinetics

It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds it is helping to synthesize. As a reagent in the synthesis of CSF1R inhibitors, its action would ultimately contribute to the inhibition of CSF1R, potentially impacting immune response regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which this compound is used could impact its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Thiopheneboronic acid pinacol ester is known to act as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors . It is also used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the Suzuki–Miyaura coupling reaction . This reaction involves the transmetalation of the boron moiety from the boronic ester to a palladium catalyst .

Temporal Effects in Laboratory Settings

Boronic esters like this compound are generally stable, making them valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that removes the boron moiety .

Metabolic Pathways

Boronic esters are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZHICFAHSDFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443735 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193978-23-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiopheneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Thiopheneboronic acid pinacol ester in the synthesis of the iridium(III) complex described in the research?

A: this compound serves as a crucial building block in a Suzuki coupling reaction. This reaction leads to the formation of a ligand containing both a thiophene group (electron-donating) and a pyridyl group (electron-withdrawing) []. This ligand, (TMP-HT), is then reacted with an iridium precursor in a Nonoyama reaction to yield the final (TMP-HT)2Ir(acac) complex used in the OLED device.

Q2: How does the structure of the synthesized ligand, incorporating this compound, contribute to the desired properties of the final iridium(III) complex for OLED application?

A: The ligand (TMP-HT) incorporates both electron-donating (thiophene) and electron-accepting (pyridyl) moieties within its structure, thanks to the incorporation of this compound. This design facilitates intramolecular charge transfer (ICT), a process crucial for achieving desired luminescent properties in the final (TMP-HT)2Ir(acac) complex []. The presence of an alkyl group, introduced via the this compound, also imparts hydrophobic properties, making the complex suitable for solution processing during OLED fabrication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)